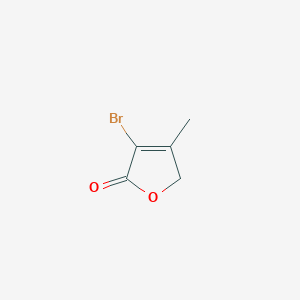
3-Bromo-4-methylfuran-2(5H)-one
描述
3-Bromo-4-methylfuran-2(5H)-one: is an organic compound with the molecular formula C5H5BrO2 It is a brominated derivative of furan, a heterocyclic compound characterized by a five-membered ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylfuran-2(5H)-one: The synthesis of 3-Bromo-4-methylfuran-2(5H)-one can be achieved through the bromination of 4-methylfuran-2(5H)-one. This reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the furan ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the production of this compound can be carried out using a batch process. This involves the addition of bromine to a reactor containing 4-methylfuran-2(5H)-one and a solvent. The reaction mixture is stirred and maintained at a specific temperature until the bromination is complete. The product is then isolated through filtration or distillation.
Continuous Process: Alternatively, a continuous process can be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method offers advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-methylfuran-2(5H)-one can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions (OH-), amines, or thiols. These reactions typically occur under basic conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products. For example, oxidation with strong oxidizing agents like potassium permanganate (KMnO4) can lead to the formation of carboxylic acids or other oxygenated derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-hydroxy-4-methylfuran-2(5H)-one, 3-amino-4-methylfuran-2(5H)-one, or 3-mercapto-4-methylfuran-2(5H)-one.
Oxidation Products: Carboxylic acids or other oxygenated derivatives.
Reduction Products: Corresponding alcohols or other reduced derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: 3-Bromo-4-methylfuran-2(5H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Organic Synthesis: It is used in various organic synthesis reactions to introduce the furan ring or bromine functionality into target molecules.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly as a building block for the synthesis of bioactive molecules with antimicrobial, antiviral, or anticancer properties.
Biochemical Studies: It is used in biochemical studies to explore the interactions of furan derivatives with biological targets.
Industry:
Material Science: this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agriculture: It is explored for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 3-Bromo-4-methylfuran-2(5H)-one depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding or catalysis.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
DNA Interaction: In some cases, this compound may interact with DNA, leading to changes in gene expression or DNA damage.
相似化合物的比较
3-Chloro-4-methylfuran-2(5H)-one: A chlorinated analog with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
4-Methylfuran-2(5H)-one: The non-halogenated parent compound, which lacks the bromine atom and exhibits different reactivity and applications.
3-Iodo-4-methylfuran-2(5H)-one:
Uniqueness:
Reactivity: The presence of the bromine atom in 3-Bromo-4-methylfuran-2(5H)-one imparts unique reactivity, making it suitable for specific substitution and coupling reactions.
Applications: The compound’s unique chemical properties make it valuable in various fields, including organic synthesis, drug development, and material science.
属性
IUPAC Name |
4-bromo-3-methyl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c1-3-2-8-5(7)4(3)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPSRAMCLRQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


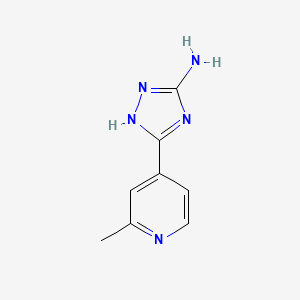
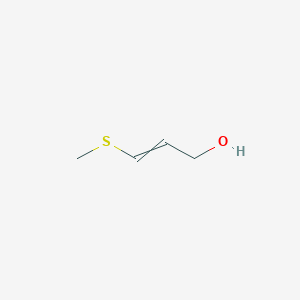
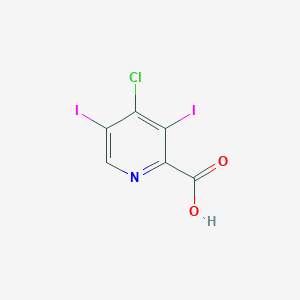

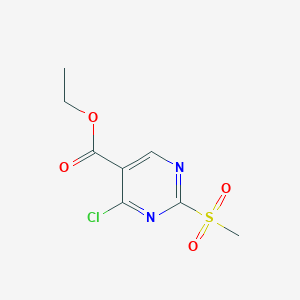
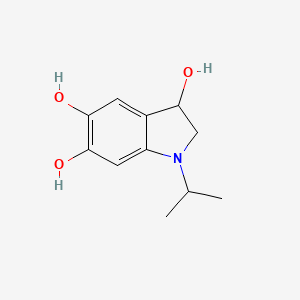
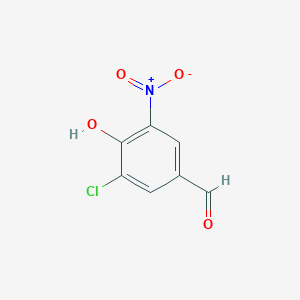
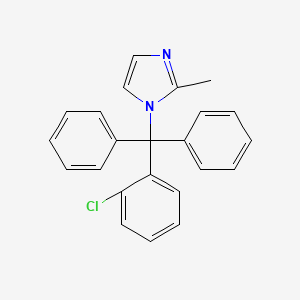
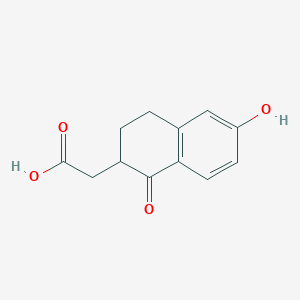
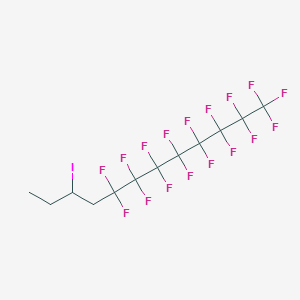
![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)
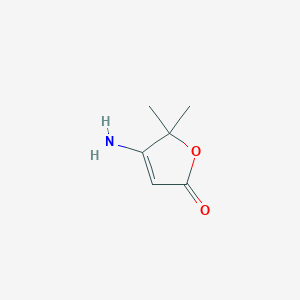
![Methyl 2-[4-(bromomethyl)phenyl]propanoate](/img/structure/B3333480.png)
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
